

9-Methyladenine-d3: Advanced Applications in Metabolomics and Proteomics

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Compound of Interest

Compound Name: 9-Methyl Adenine-d3

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Application Note and Detailed Protocols for Researchers and Drug Development Professionals

9-Methyladenine-d3 (d3-9MA) is a stable isotope-labeled analog of 9-Methyladenine, a modified purine base. Its primary application in metabolomics and proteomics is as an internal standard for highly accurate and precise quantification of its unlabeled counterpart, 9-Methyladenine, using mass spectrometry-based techniques. The incorporation of three deuterium atoms results in a predictable mass shift without significantly altering its chemical and physical properties, such as retention time and ionization efficiency. This makes it an ideal tool for stable isotope dilution (SID) assays, a gold-standard method for quantitative analysis in complex biological matrices.

Applications in Metabolomics

In metabolomics, d3-9MA is instrumental for the precise measurement of 9-Methyladenine levels in various biological samples, including plasma, urine, and cell extracts. Alterations in the levels of modified nucleobases like 9-Methyladenine can be indicative of disease states, exposure to xenobiotics, or changes in metabolic pathways. Stable isotope labeling with compounds like d3-9MA allows for the reliable tracking and quantification of these metabolites, aiding in biomarker discovery and understanding disease mechanisms^{[1][2][3]}. The use of stable isotopes helps to distinguish biologically derived metabolites from experimental noise and contaminants, a significant challenge in metabolomics.

Applications in Proteomics

While the direct application of 9-Methyladenine-d3 in proteomics is less common, it can be indirectly relevant in studies of post-translational modifications (PTMs). For instance, it can be used to quantify enzymes that utilize or are inhibited by 9-Methyladenine. More broadly, the principles of stable isotope labeling are fundamental to quantitative proteomics, such as in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where isotopically labeled amino acids are used to compare protein abundance between different cell populations. Mass spectrometry is a key technology for identifying and quantifying proteins and their PTMs.

Quantitative Data Summary

The following table represents hypothetical quantitative data from an experiment using 9-Methyladenine-d3 as an internal standard to measure 9-Methyladenine concentrations in response to a drug treatment in a cell culture model.

Sample Group	Mean 9-Methyladenine Concentration (ng/mL)	Standard Deviation	p-value	Fold Change
Control	15.2	2.1	\multirow{2}{*}{\{0.005\}}	\multirow{2}{*}{\{2.5\}}
Treated	38.0	4.5		

Experimental Protocols

Protocol 1: Quantification of 9-Methyladenine in Plasma using LC-MS/MS with 9-Methyladenine-d3 Internal Standard

1. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of a 50 ng/mL solution of 9-Methyladenine-d3 in methanol (internal standard).
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.

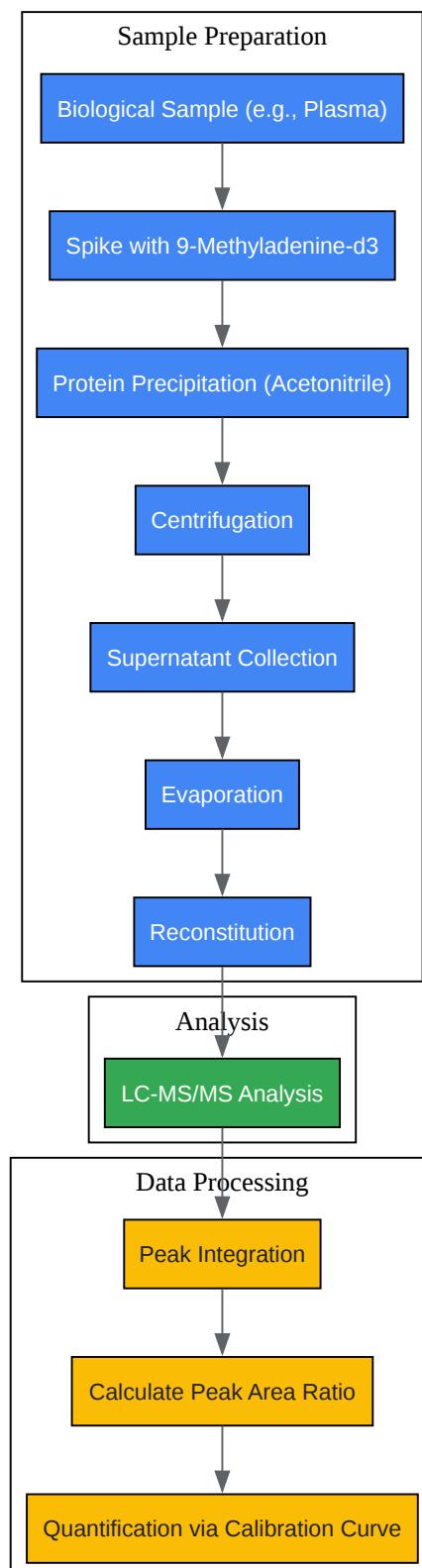
2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) transitions:
- 9-Methyladenine: Precursor ion (Q1) m/z 150.07 -> Product ion (Q3) m/z 133.05
- 9-Methyladenine-d3: Precursor ion (Q1) m/z 153.09 -> Product ion (Q3) m/z 136.07
- Dwell Time: 50 ms.

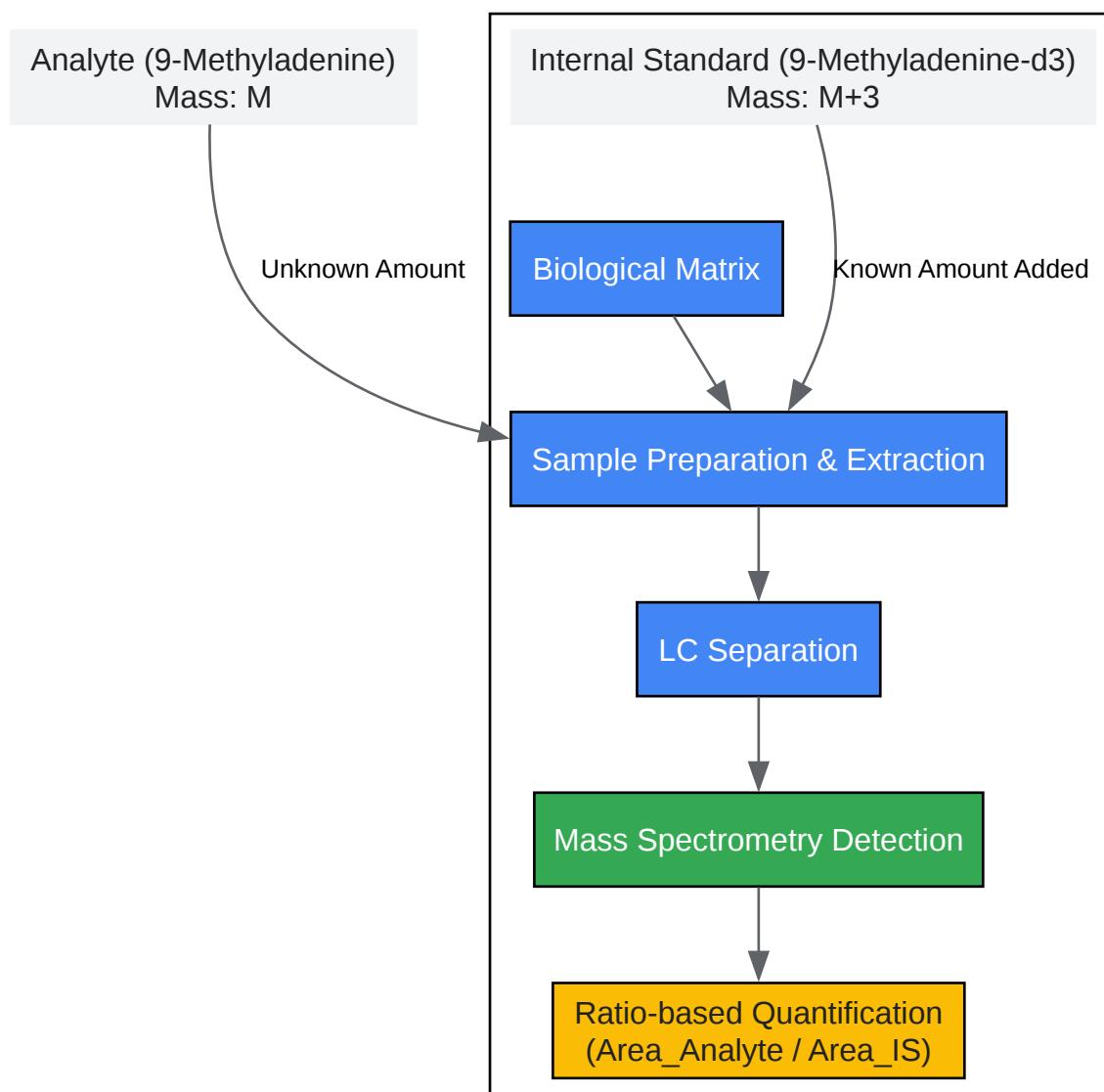
3. Data Analysis:

- Integrate the peak areas for both the analyte (9-Methyladenine) and the internal standard (9-Methyladenine-d3).
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Generate a calibration curve using known concentrations of 9-Methyladenine spiked with a constant concentration of 9-Methyladenine-d3.
- Determine the concentration of 9-Methyladenine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

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Caption: Experimental workflow for the quantification of 9-Methyladenine.



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Caption: The principle of stable isotope dilution for accurate quantification.

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References

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